molecular formula C10H11F3N2S B2763411 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine CAS No. 2329279-88-9

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine

Cat. No. B2763411
CAS RN: 2329279-88-9
M. Wt: 248.27
InChI Key: UWHWYTPVIUMSRY-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and a thiomorpholine ring. The trifluoromethyl group attached to the pyridine ring makes it a highly reactive and stable compound.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine has low toxicity and does not cause significant biochemical or physiological effects in humans. However, further studies are needed to fully understand the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine in lab experiments is its high stability and reactivity. This makes it an ideal compound for use in various reactions and experiments. However, one of the limitations of using this compound is its cost. The synthesis of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine can be expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the research and development of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine. One direction is the further study of its potential use as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to fully understand its mechanism of action and potential side effects. Another direction is the study of its potential use as an antifungal and antibacterial agent. The compound has shown activity against various fungi and bacteria, and further studies are needed to fully understand its potential in this area. Additionally, the development of new materials and catalysts using 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine is an area of interest for future research.

Synthesis Methods

The synthesis of 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine can be achieved by several methods. One of the most common methods is the reaction of 2-chloro-3-trifluoromethylpyridine with thiomorpholine in the presence of a base such as potassium carbonate. The reaction yields 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine as a white solid with a high yield. Other methods include the use of different reagents and catalysts to achieve the desired product.

Scientific Research Applications

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine has a wide range of scientific research applications. It has been extensively studied for its potential use in drug discovery and development. This compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. It has also been studied for its potential use as an antifungal and antibacterial agent. In addition, 4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine has been studied for its potential use in the development of new materials and catalysts.

properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2S/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWYTPVIUMSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine

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